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Vinyl-1,2,3-thiadiazole

Cat. No.: B13571989
M. Wt: 112.16 g/mol
InChI Key: XVUYRQZNUDHUMV-UHFFFAOYSA-N
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Description

4-Vinyl-1,2,3-thiadiazole is a high-value heterocyclic building block specifically designed for advanced synthetic and catalytic research. This compound features a reactive vinyl group at the 4-position of the 1,2,3-thiadiazole ring, enabling its participation in diverse chemical transformations. Current research demonstrates its primary application in the development of novel Rh(I)-catalyzed denitrogenative transannulation reactions. These reactions are a powerful method for constructing complex heterocyclic frameworks, where the choice of ligand allows for precise control over the product selectivity, leading to either substituted furans or densely functionalized thiophenes . The synthetic utility of 4-vinyl-1,2,3-thiadiazole is well-established. It can be efficiently synthesized via Knoevenagel condensation, providing access to a wide range of derivatives with varying substituents . Furthermore, its reactivity extends beyond transannulation. The vinyl group readily participates in other reactions, such as [2+2]-cycloadditions, enabling the synthesis of cyclobutane rings substituted with 1,2,3-thiadiazole units, which are rare structural motifs in heterocyclic chemistry . This compound serves as a crucial precursor for exploring new reaction pathways in metal-catalyzed transformations and for the construction of structurally diverse chemical libraries for biological screening and materials science . It is supplied strictly for research purposes in synthetic organic chemistry, catalysis, and method development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2S B13571989 Vinyl-1,2,3-thiadiazole

Properties

IUPAC Name

4-ethenylthiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S/c1-2-4-3-7-6-5-4/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUYRQZNUDHUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CSN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Vinyl 1,2,3 Thiadiazole and Its Precursors

De Novo Synthesis Strategies for the 1,2,3-Thiadiazole (B1210528) Ring System with Vinyl Functionalization

De novo synthesis strategies aim to construct the 1,2,3-thiadiazole ring from acyclic precursors. For the preparation of vinyl-substituted derivatives, this necessitates that the vinyl group is present on one of the key reactants prior to the ring-closing step. Several classical methods for 1,2,3-thiadiazole formation can be adapted for this purpose.

Cyclization Reactions for Vinyl-1,2,3-thiadiazole Scaffolds

The fundamental approach to forming this compound scaffolds de novo relies on established cyclization reactions where at least one of the starting materials contains a carbon-carbon double bond destined to become the vinyl substituent. The success of these reactions hinges on the stability of the vinyl group under the specific cyclization conditions. The following sections detail specific named reactions that can be adapted for the synthesis of these target structures.

Hurd-Mori Synthesis and its Adaptations for Vinyl-1,2,3-thiadiazoles

The Hurd-Mori synthesis is a versatile and widely used method for generating the 1,2,3-thiadiazole ring. wikipedia.orgthieme-connect.de The reaction involves the cyclization of hydrazones that possess an α-methylene group upon treatment with thionyl chloride (SOCl₂). thieme-connect.denih.gov

To adapt this methodology for the synthesis of vinyl-1,2,3-thiadiazoles, the logical precursor is a hydrazone derived from a vinyl ketone, such as an α,β-unsaturated ketone. The reaction would proceed by first forming the N-acyl or N-sulfonylhydrazone of the vinyl ketone. Subsequent treatment with thionyl chloride would induce electrophilic attack on the α-methylene carbon and concomitant cyclization to form the 4-vinyl-1,2,3-thiadiazole ring system. The nature of the protecting group on the hydrazone nitrogen can significantly influence the success of the cyclization, with electron-withdrawing groups often giving superior yields. nih.gov Improvements to the classical Hurd-Mori reaction, such as metal-free conditions using N-tosylhydrazones and elemental sulfur, have also been developed. organic-chemistry.orgmdpi.com

Wolff Synthesis and its Relevance to this compound Derivatives

The Wolff synthesis provides another pathway to the 1,2,3-thiadiazole core through the cyclization of α-diazothiocarbonyl compounds. researchgate.net This reaction typically involves the treatment of an α-diazo ketone with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, which generates a highly reactive α-diazothione intermediate. thieme-connect.de This intermediate is generally unstable and undergoes a spontaneous 1,5-electrocyclization to yield the stable 1,2,3-thiadiazole ring. researchgate.net

For the preparation of this compound derivatives, this strategy would require a vinyl-substituted α-diazo ketone as the starting material. The thionation of this precursor would lead to the corresponding vinyl-substituted α-diazothione, which would then cyclize to form the desired 4- or 5-vinyl-1,2,3-thiadiazole, depending on the position of the vinyl group relative to the diazocarbonyl functionality in the starting material.

Pechmann Synthesis Variations for Vinyl-1,2,3-thiadiazoles

The Pechmann synthesis for 1,2,3-thiadiazoles is mechanistically distinct from the more common Pechmann condensation used for coumarin (B35378) synthesis. semanticscholar.orgmdpi.comarkat-usa.org In the context of thiadiazoles, the Pechmann synthesis involves the 1,3-dipolar cycloaddition of a diazoalkane derivative to a compound containing a carbon-sulfur double bond, such as an isothiocyanate. researchgate.net

To generate a this compound via this route, one of the reactants must bear the vinyl substituent. Two potential variations exist:

Reaction of a vinyl-substituted diazoalkane with a simple isothiocyanate.

Reaction of a standard diazoalkane (e.g., diazomethane) with a vinyl isothiocyanate.

In either variation, the [3+2] cycloaddition reaction would construct the heterocyclic ring, directly incorporating the vinyl group into the final product.

Oxidative Cyclization Routes for Vinyl-1,2,3-thiadiazoles

An alternative de novo approach involves the oxidative cyclization of specifically functionalized acyclic precursors. One such documented route is the oxidative cyclization of hydrazones that also contain a thioamide group. researchgate.net This method constructs the S-N and N-N bonds of the thiadiazole ring under oxidative conditions.

To apply this method to the synthesis of vinyl-1,2,3-thiadiazoles, a precursor incorporating a vinyl group would be required. For example, a thiohydrazide derived from a vinyl-substituted carboxylic acid could be condensed with an aldehyde to form a hydrazone intermediate. Subsequent treatment with a suitable oxidizing agent would then trigger the intramolecular cyclization, yielding the this compound product.

Post-Synthetic Vinyl Functionalization of Pre-formed Thiadiazole Derivatives

This strategy involves the synthesis of a stable 1,2,3-thiadiazole core bearing a functional group that can be subsequently converted into a vinyl group. This is often a more practical approach, as it avoids exposing the sensitive vinyl group to potentially harsh ring-formation conditions.

A highly effective method for this functionalization is the Knoevenagel condensation. uow.edu.auresearchgate.net This reaction has been successfully employed to synthesize a diverse range of 4-vinyl-1,2,3-thiadiazoles. uow.edu.au The process begins with the synthesis of a key intermediate, such as a 1,2,3-thiadiazole-4-carbaldehyde (B1301801). This aldehyde can then be reacted with various compounds containing active methylene (B1212753) groups (e.g., malononitrile (B47326), cyanoacetates) in the presence of a base to yield the corresponding this compound derivatives. uow.edu.auresearchgate.netresearchgate.net Research has demonstrated the synthesis of twenty-nine different 4-vinyl-1,2,3-thiadiazoles with yields ranging from 18% to 89% using this methodology. uow.edu.auresearchgate.net

The table below summarizes findings from the Knoevenagel condensation of various 1,2,3-thiadiazole-4-carbaldehydes with active methylene compounds.

1,2,3-Thiadiazole PrecursorActive Methylene ReagentProduct DescriptionYield Range (%)Reference
5-Amino-1,2,3-thiadiazole-4-carbaldehydeMalononitrile(E)-2-((5-amino-1,2,3-thiadiazol-4-yl)methylene)malononitrile18-89 uow.edu.auresearchgate.netresearchgate.net
5-(Pyrrolidin-1-yl)-1,2,3-thiadiazole-4-carbaldehydeEthyl cyanoacetateEthyl (E)-2-cyano-3-(5-(pyrrolidin-1-yl)-1,2,3-thiadiazol-4-yl)acrylate
5-(Piperidin-1-yl)-1,2,3-thiadiazole-4-carbaldehydeDiethyl malonateDiethyl 2-((5-(piperidin-1-yl)-1,2,3-thiadiazol-4-yl)methylene)malonate
5-Morpholino-1,2,3-thiadiazole-4-carbaldehydeMeldrum's acid5-((5-morpholino-1,2,3-thiadiazol-4-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Another well-established olefination method that could be applied to 1,2,3-thiadiazole-carbaldehydes is the Wittig reaction. organic-chemistry.orgmasterorganicchemistry.com This reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. organic-chemistry.org By reacting a 1,2,3-thiadiazole-carbaldehyde with an appropriate Wittig reagent, a variety of vinyl-substituted thiadiazoles could be synthesized, with the stereochemistry of the resulting alkene being influenced by the nature of the ylide. organic-chemistry.org

Knoevenagel Condensation for Vinyl Group Introduction

The Knoevenagel condensation is a well-established and effective method for the formation of carbon-carbon double bonds, making it a valuable tool for the introduction of a vinyl group onto the 1,2,3-thiadiazole nucleus. This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base. In the context of this compound synthesis, this methodology has been successfully employed to prepare a variety of derivatives.

Detailed research has demonstrated the synthesis of twenty-nine new structurally diverse 4-vinyl-1,2,3-thiadiazoles in yields ranging from 18% to 89% through Knoevenagel condensation. nih.govresearchgate.netuow.edu.au This approach highlights the versatility and efficiency of the Knoevenagel condensation in generating a library of this compound compounds. The reaction proceeds by reacting a 1,2,3-thiadiazole-4-carbaldehyde with a suitable active methylene compound in the presence of a catalyst.

The general reaction scheme for the Knoevenagel condensation to produce vinyl-1,2,3-thiadiazoles can be represented as follows:

1,2,3-Thiadiazole-4-carbaldehyde + Active Methylene Compound --(Catalyst)--> 4-Vinyl-1,2,3-thiadiazole

A variety of active methylene compounds can be utilized in this reaction, leading to a diverse range of substituents on the vinyl group and allowing for the fine-tuning of the electronic and steric properties of the final molecule. The choice of catalyst and reaction conditions can also influence the yield and stereoselectivity of the reaction.

Transition Metal-Catalyzed Coupling Reactions for this compound Synthesis

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. Methodologies such as the Suzuki-Miyaura and Heck couplings offer powerful strategies for the synthesis of vinyl-1,2,3-thiadiazoles, providing alternative routes to those based on condensation reactions.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. For the synthesis of vinyl-1,2,3-thiadiazoles, a halo-substituted 1,2,3-thiadiazole can be coupled with a vinylboronic acid or a vinylboronate ester. The general scheme is as follows:

Halo-1,2,3-thiadiazole + Vinylboronic Acid/Ester --(Pd Catalyst, Base)--> this compound

Research on 3,5-dichloro-1,2,4-thiadiazole (B1299824) has shown that Suzuki-Miyaura coupling can be selectively performed at different positions by controlling the reaction temperature, allowing for the synthesis of mono- and diarylated products. nih.govresearchgate.net This suggests that similar selectivity could be achieved with dihalo-1,2,3-thiadiazoles to introduce a vinyl group at a specific position.

The Heck reaction provides another avenue for the synthesis of vinyl-1,2,3-thiadiazoles. This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org In this context, a halo-1,2,3-thiadiazole can be reacted with a suitable alkene, such as ethylene (B1197577) or a substituted alkene, in the presence of a palladium catalyst and a base.

Halo-1,2,3-thiadiazole + Alkene --(Pd Catalyst, Base)--> this compound

A stereoselective, base-free Heck coupling has been reported between 3-halo-1,4-naphthoquinones and vinyl-1H-1,2,3-triazoles, suggesting the feasibility of applying similar conditions to the 1,2,3-thiadiazole system. researchgate.net

Olefination Reactions on Thiadiazole Nuclei

Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for the synthesis of alkenes from carbonyl compounds. These reactions can be strategically employed to construct the vinyl moiety on a pre-formed 1,2,3-thiadiazole ring bearing a carbonyl group.

The Wittig reaction utilizes a phosphonium ylide (Wittig reagent) to convert an aldehyde or ketone into an alkene. wikipedia.orglibretexts.orgorganic-chemistry.org To synthesize a this compound, a 1,2,3-thiadiazole-4-carbaldehyde would be treated with a suitable phosphonium ylide. The nature of the ylide (stabilized or non-stabilized) can influence the stereoselectivity of the resulting alkene. organic-chemistry.org

1,2,3-Thiadiazole-4-carbaldehyde + Phosphonium Ylide --> 4-Vinyl-1,2,3-thiadiazole + Triphenylphosphine oxide

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction often provides excellent E-selectivity in the formation of the double bond and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. alfa-chemistry.comorganic-chemistry.org The HWE reaction of a 1,2,3-thiadiazole-4-carbaldehyde with a phosphonate reagent would provide a reliable route to the corresponding (E)-vinyl-1,2,3-thiadiazole.

1,2,3-Thiadiazole-4-carbaldehyde + Phosphonate Carbanion --> (E)-4-Vinyl-1,2,3-thiadiazole + Dialkylphosphate salt

The choice between the Wittig and HWE reaction would depend on the desired stereochemistry of the vinyl group and the availability of the starting materials.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. In the context of this compound synthesis, these approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Methodologies

Conducting reactions in the absence of a solvent, or under solvent-free conditions, is a cornerstone of green chemistry. This approach eliminates the environmental and economic costs associated with solvent use, purification, and disposal. For the synthesis of thiadiazole derivatives, solvent-free methods have been explored. For instance, an eco-efficient and regioselective synthesis of 4,5-disubstituted 1,2,3-thiadiazoles via a [3+2] cycloaddition has been reported under solvent-free conditions. isres.org Such methodologies could potentially be adapted for the synthesis of this compound precursors or the direct introduction of the vinyl group.

Catalytic Approaches for Sustainable Synthesis

The use of catalysts is a key principle of green chemistry as they can increase reaction efficiency, reduce energy consumption, and minimize waste generation. In the synthesis of thiadiazoles, various green catalytic approaches have been investigated.

The use of reusable catalysts, such as NiFe2O4 nanoparticles, has been reported for the one-pot synthesis of thiazole (B1198619) scaffolds. nih.govacs.org This highlights the potential for developing heterogeneous catalytic systems for the synthesis of this compound, which would allow for easy catalyst recovery and reuse. Furthermore, metal-free catalytic systems, such as the use of tetrabutylammonium (B224687) iodide (TBAI) as a catalyst for the reaction of N-tosylhydrazones with sulfur, provide a more sustainable alternative to traditional metal-catalyzed reactions. organic-chemistry.orgmdpi.com The development of such catalytic systems for the key bond-forming reactions in the synthesis of this compound is a promising area of research.

Flow Chemistry Applications in Thiadiazole Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. These features align well with the principles of green chemistry.

Control of Regioselectivity and Stereoselectivity in this compound Synthesis

The spatial arrangement of atoms in vinyl-1,2,3-thiadiazoles is crucial for their chemical properties and reactivity. Control over both regioselectivity (the orientation of substitution) and stereoselectivity (the three-dimensional arrangement of atoms) is a key focus in their synthesis.

The formation of the 1,2,3-thiadiazole ring itself, often accomplished via the Hurd-Mori reaction, is a critical step where regioselectivity must be considered, particularly when using unsymmetrical ketone precursors. The Hurd-Mori reaction involves the cyclization of hydrazones with thionyl chloride. researchgate.net The regiochemical outcome of this reaction is influenced by both steric and electronic factors of the substituents on the ketone. For instance, the presence of electron-withdrawing groups can direct the cyclization in a predictable manner. springerprofessional.de

The introduction of the vinyl group at the C4 position of the 1,2,3-thiadiazole ring is commonly achieved through a Knoevenagel condensation of a 4-formyl-1,2,3-thiadiazole with an active methylene compound. uow.edu.auprinceton-acs.org This reaction can lead to the formation of E and Z stereoisomers. The control of this stereoselectivity is dependent on the reaction conditions, including the choice of base and solvent. The determination of the resulting isomeric mixture is often accomplished using Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, which can distinguish between the spatial proximity of protons in the different isomers. uow.edu.auresearchgate.net

For example, a range of 4-vinyl-1,2,3-thiadiazoles have been synthesized via Knoevenagel condensation, with yields varying from 18% to 89%, and NOESY experiments were successfully employed for the assignment of the E/Z configuration of the resulting isomeric mixtures. uow.edu.auresearchgate.net

Below is a data table summarizing the factors that influence selectivity in the synthesis of vinyl-1,2,3-thiadiazoles.

Synthetic StepReaction TypeSelectivity TypeInfluencing FactorsMethod of Analysis
Thiadiazole Ring FormationHurd-Mori ReactionRegioselectivitySteric hindrance of ketone substituents, Electronic effects (electron-withdrawing groups)NMR Spectroscopy, X-ray Crystallography
Vinyl Group IntroductionKnoevenagel CondensationStereoselectivity (E/Z)Base catalyst, Solvent, Reaction temperature1D/2D NMR (NOESY)

Scalability Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges and requires careful consideration of various factors to ensure safety, efficiency, and economic viability.

The Hurd-Mori reaction, a key step in forming the 1,2,3-thiadiazole core, utilizes thionyl chloride. While thionyl chloride is a versatile and widely used industrial reagent for its high reactivity and the convenient gaseous nature of its byproducts (HCl and SO₂), its handling on a large scale requires stringent safety measures due to its corrosive and reactive nature. researchgate.netrsc.org The exothermic nature of the reaction with hydrazones necessitates efficient heat management systems to prevent runaway reactions. The disposal of the acidic off-gases also needs to be addressed through appropriate scrubbing systems. rsc.org

The Knoevenagel condensation, used to form the vinyl moiety, is a reaction with established industrial applications. researchgate.net However, scalability can be impacted by factors such as the choice of solvent and base, which affect reaction rates, yields, and ease of product purification. The removal of water, a byproduct of the condensation, can be crucial for driving the reaction to completion and may require specialized equipment at a large scale. semanticscholar.org The purification of the final this compound product to remove unreacted starting materials, catalysts, and byproducts is another critical consideration. Methods such as crystallization or distillation would need to be optimized for large-scale throughput.

Modern manufacturing technologies, such as flow chemistry, offer potential solutions to some of the challenges associated with scaling up these syntheses. Continuous-flow reactors can provide superior control over reaction parameters like temperature and mixing, enhancing safety, particularly for highly exothermic reactions. springerprofessional.deuc.pt Flow chemistry can also facilitate multi-step sequences, potentially telescoping the synthesis of this compound from its precursors, which can lead to increased efficiency and reduced plant footprint. uc.pt The development of robust and scalable work-up and purification procedures is paramount for any commercially viable process. evotec.com

Reactivity and Reaction Mechanisms of Vinyl 1,2,3 Thiadiazole

Denitrogenative Transformations of Vinyl-1,2,3-thiadiazoles

The most significant and well-studied reactions of vinyl-1,2,3-thiadiazoles involve the loss of a nitrogen molecule, a process known as denitrogenation. This transformation, often facilitated by transition metal catalysts, generates highly reactive species that can undergo subsequent annulation reactions. researchgate.netresearchgate.net Rhodium(I) complexes, in particular, have proven to be exceptionally effective in catalyzing these processes, offering a direct route to densely functionalized heterocycles like furans and thiophenes. mq.edu.auresearchgate.net The understanding and application of these Rh(I)-catalyzed denitrogenative transformations represent a significant advancement in heterocyclic synthesis. mq.edu.au

Rhodium(I)-catalyzed reactions of 4-vinyl-1,2,3-thiadiazoles proceed via a denitrogenative annulation pathway. mq.edu.au The reaction is initiated by the cleavage of the 1,2,3-thiadiazole (B1210528) ring, which forms an α-diazothione species through a Dimroth-type equilibrium. researchgate.netresearchgate.net Subsequent denitrogenation, promoted by the Rh(I) catalyst, is thought to generate a rhodium thiavinyl carbene intermediate. nih.govnih.gov This intermediate is central to the formation of the final heterocyclic products.

Mechanistic studies, combining experimental data and computational analysis, have provided deeper insights. mq.edu.auacs.org Crystallographic data have revealed that the key organorhodium intermediate is likely a four-membered cyclometalated Rh(III) complex, rather than a simple α-thiavinyl Rh-carbenoid. mq.edu.auacs.org This finding has significantly contributed to the fundamental understanding of these transformations. mq.edu.au The electronic nature of the substituent at the C5-position of the thiadiazole ring has been found to be a critical factor, significantly influencing the reactivity of the substrate. researchgate.netmq.edu.au

In the presence of specific rhodium catalysts, such as [Rh(COD)₂]BF₄, 4-vinyl-1,2,3-thiadiazoles can undergo an intramolecular transannulation reaction to produce substituted furans. mq.edu.auacs.org This pathway is particularly favored for substrates that possess strong electron-donating groups at the C5-position of the thiadiazole ring. researchgate.netacs.org Substrates with weaker electron-donating groups (like H, Me, or Ph) have been found to be unreactive under these conditions. researchgate.net Density Functional Theory (DFT) studies suggest that the electron-donating substituent at C5 promotes all key steps of the catalytic cycle leading to furan (B31954) formation. researchgate.net The reaction effectively transforms the vinyl-1,2,3-thiadiazole into a furan ring bearing a thiocarbonyl group. researchgate.net

By modifying the catalytic system, the reaction pathway can be switched from an intramolecular to an intermolecular process. Specifically, the use of a rhodium catalyst coordinated with a bisphosphine ligand, such as [Rh(COD)DPPF]BF₄, inhibits the intramolecular furan formation and instead promotes an intermolecular transannulation with an external alkyne. mq.edu.auacs.org This reaction provides a highly efficient and regioselective route to multisubstituted thiophenes. nih.govacs.org

This rhodium-catalyzed transannulation between 1,2,3-thiadiazoles and alkynes is a modular approach that can accommodate both electron-deficient and electron-rich terminal alkynes, yielding densely functionalized thiophenes with a predictable regioselectivity. mq.edu.aunih.govacs.org The ability to construct complex thiophene (B33073) architectures from simple precursors highlights the synthetic power of this methodology. espublisher.com Systematic studies have been conducted to understand the factors governing reactivity and regioselectivity, revealing a remarkable effect of the C5-substituent on the reaction outcome. researchgate.netnih.gov

Ligand control is a cornerstone of the divergent reactivity observed in the Rh(I)-catalyzed transformations of 4-vinyl-1,2,3-thiadiazoles. acs.org The choice of ligand bound to the rhodium center dictates whether the reaction proceeds via an intramolecular or intermolecular pathway, thus determining whether a furan or a thiophene is formed. mq.edu.auacs.org

Without a strongly coordinating bisphosphine ligand, using a catalyst like [Rh(COD)₂]BF₄, the reactive intermediate preferentially undergoes intramolecular cyclization with the tethered vinyl group to yield furans. mq.edu.auacs.org In contrast, the introduction of the 1,1'-bis(diphenylphosphino)ferrocene (DPPF) ligand to create the [Rh(COD)DPPF]BF₄ catalytic system effectively blocks the intramolecular pathway. acs.org The DPPF ligand promotes the intermolecular transannulation with an alkyne coupling partner, leading exclusively to the formation of thiophenes. mq.edu.auacs.org This ligand-controlled product selectivity provides a powerful tool for synthetic chemists to access different heterocyclic scaffolds from a common this compound precursor. acs.org

Table 1: Ligand-Controlled Selectivity in Rh(I)-Catalyzed Denitrogenative Transformations of 4-Vinyl-1,2,3-thiadiazoles

Catalyst System Reaction Type Product
[Rh(COD)₂]BF₄ Intramolecular Transannulation Furan
[Rh(COD)DPPF]BF₄ Intermolecular Transannulation (with alkyne) Thiophene

Cycloaddition Reactions Involving the this compound System

While denitrogenative annulations are the most prominent reactions, the 1,2,3-thiadiazole ring can also act as a precursor for reactive dipoles, which can participate in cycloaddition reactions. These transformations leverage the ring-strain and latent reactivity of the thiadiazole core to generate intermediates suitable for building new ring systems.

The 1,2,3-thiadiazole ring can serve as a synthon for thioketene (B13734457) intermediates, which are capable of undergoing cycloaddition reactions. rsc.org For instance, in the presence of a base, 1,2,3-thiadiazoles can react with isonitriles in a [3+2] cycloaddition fashion to afford 4,5-disubstituted thiazoles. rsc.org This reaction proceeds through the formation of a thioketene, which then undergoes a sulfur-nucleophilic cyclization with the isonitrile. rsc.org This method provides access to thiazole (B1198619) derivatives that are not easily prepared through traditional means. rsc.org

More broadly, the denitrogenation of 1,2,3-thiadiazoles, whether thermal, photochemical, or metal-catalyzed, can generate reactive intermediates that participate in various modes of cycloaddition. researchgate.netnih.gov The resulting species, such as metallocarbenes, can undergo formal [3+2] cycloadditions with unsaturated partners like alkynes to form five-membered rings. nih.gov For example, thiocarbonyl ylides, which can be generated from thiadiazole precursors, are known to undergo [3+2] cycloadditions with a wide variety of alkenes and alkynes, leading to dihydro- and tetrahydrothiophene (B86538) products. acs.org These reactions underscore the versatility of the 1,2,3-thiadiazole core as a gateway to diverse heterocyclic systems through cycloaddition pathways. nih.govacs.org

Dimerization Reactions of Vinyl-1,2,3-thiadiazoles

Vinyl-1,2,3-thiadiazoles, particularly those with activating groups on the vinyl moiety, have been observed to undergo dimerization reactions. A notable example involves the dimerization of ethyl (E)-2-cyano-3-(5-(pyrrolidin-1-yl)-1,2,3-thiadiazol-4-yl)acrylate. This reaction leads to the formation of a cyclobutane (B1203170) ring through a [2+2] cycloaddition, yielding a 1,2,3-thiadiazole substituted cyclobutane. uow.edu.auresearchgate.net This represents a significant synthetic route to novel cyclobutane derivatives bearing heterocyclic substituents.

Table 1: Dimerization of a Substituted this compound

ReactantProductReference
Ethyl (E)-2-cyano-3-(5-(pyrrolidin-1-yl)-1,2,3-thiadiazol-4-yl)acrylateDiethyl(1R,2R,3S,4S)-1,3-dicyano-2,4-bis(5-(pyrrolidin-1-yl)-1,2,3-thiadiazol-4-yl)cyclobutane-1,3-dicarboxylate uow.edu.auresearchgate.net

Electrophilic and Nucleophilic Reactions on the Thiadiazole Ring and Vinyl Moiety

The electronic nature of the 1,2,3-thiadiazole ring, with its three heteroatoms, significantly influences its reactivity towards electrophiles and nucleophiles. The ring is generally considered electron-deficient and, therefore, relatively resistant to electrophilic attack unless activated by potent electron-releasing groups. bhu.ac.in Conversely, the ring system is susceptible to nucleophilic attack. isres.org

Nucleophilic substitution has been demonstrated on halogenated 1,2,3-thiadiazoles. For instance, the bromine atom in 4-bromobenzo[1,2-d:4,5-d′]bis( uow.edu.auresearchgate.netresearchgate.netthiadiazole) can be displaced by various amines, such as morpholine, piperidine, and pyrrolidine, to yield the corresponding amino-substituted derivatives. mdpi.com While this example is on a fused system, it provides insight into the potential for nucleophilic substitution on the this compound core, particularly if a leaving group is present on the thiadiazole ring.

The vinyl group, being an unsaturated moiety, can in principle undergo both electrophilic and nucleophilic addition reactions. However, the electron-withdrawing nature of the 1,2,3-thiadiazole ring would be expected to deactivate the vinyl group towards electrophilic attack and activate it for nucleophilic addition (a Michael-type addition), especially if the vinyl group is further substituted with electron-withdrawing groups. Detailed studies on such reactions specifically for this compound are not extensively documented in the reviewed literature.

Table 2: Nucleophilic Substitution on a Bromo-substituted Benzo-bis(1,2,3-thiadiazole)

ReactantNucleophileProductReference
4-bromobenzo[1,2-d:4,5-d′]bis( uow.edu.auresearchgate.netresearchgate.netthiadiazole)Morpholine4-morpholinobenzo[1,2-d:4,5-d′]bis( uow.edu.auresearchgate.netresearchgate.netthiadiazole) mdpi.com
4-bromobenzo[1,2-d:4,5-d′]bis( uow.edu.auresearchgate.netresearchgate.netthiadiazole)Piperidine4-(piperidin-1-yl)benzo[1,2-d:4,5-d′]bis( uow.edu.auresearchgate.netresearchgate.netthiadiazole) mdpi.com
4-bromobenzo[1,2-d:4,5-d′]bis( uow.edu.auresearchgate.netresearchgate.netthiadiazole)Pyrrolidine4-(pyrrolidin-1-yl)benzo[1,2-d:4,5-d′]bis( uow.edu.auresearchgate.netresearchgate.netthiadiazole) mdpi.com

Ring-Opening and Rearrangement Reactions of the 1,2,3-Thiadiazole Core

The 1,2,3-thiadiazole ring is known to undergo ring-opening and rearrangement reactions under various conditions, providing pathways to a diverse range of other heterocyclic and acyclic compounds. researchgate.net

A significant reaction is the base-induced ring cleavage of 1,2,3-thiadiazoles that are unsubstituted at the 5-position. Treatment with strong bases like organolithium compounds or potassium t-butoxide leads to the extrusion of nitrogen and the formation of an alkali-metal alkynethiolate. cdnsciencepub.com This intermediate can then be trapped with electrophiles, such as alkyl halides, to produce 1-alkynyl thioethers.

The thermal or photochemical decomposition of 1,2,3-thiadiazoles can lead to the extrusion of molecular nitrogen and the formation of reactive intermediates. One such intermediate is a thiirene (B1235720), which can exist in equilibrium with a thiocarbonyl ylide. These thiocarbonyl ylides are versatile 1,3-dipoles that can be trapped in situ. uzh.ch

Thiocarbonyl ylides generated from 1,2,3-thiadiazoles can undergo [3+2] cycloaddition reactions with a variety of dipolarophiles. For example, reaction with electron-deficient alkenes and alkynes can lead to the formation of substituted tetrahydrothiophenes and dihydrothiophenes, respectively. diva-portal.org They can also undergo 1,3-dipolar electrocyclization to form thiiranes or 1,5-dipolar electrocyclization if a suitable conjugating group is present, leading to 1,3-oxathioles. researchgate.net

Table 3: Reactions of Thiocarbonyl Ylides Generated from 1,2,3-Thiadiazoles

Thiocarbonyl Ylide SourceReaction TypeReactantProductReference
1,2,3-Thiadiazole derivative[3+2] CycloadditionElectron-deficient alkeneTetrahydrothiophene derivative diva-portal.org
1,2,3-Thiadiazole derivative1,3-Dipolar Electrocyclization-Thiirane derivative researchgate.net
α-Thioxoketone + Diazo compound (forms thiadiazoline in situ)1,5-Dipolar Electrocyclization-1,3-Oxathiole derivative researchgate.net

Vinyl-1,2,3-thiadiazoles can serve as precursors for the synthesis of other heterocyclic systems through rearrangement reactions. A common rearrangement is the Dimroth rearrangement, where the 1,2,3-thiadiazole ring isomerizes to a 1,2,3-triazole. This is often observed when 5-amino-1,2,3-thiadiazoles are treated with a base, leading to 5-mercapto-1,2,3-triazoles. researchgate.net

Furthermore, transition-metal catalysis has enabled novel rearrangements. For instance, rhodium(I)-catalyzed denitrogenative transannulation of 4-vinyl-1,2,3-thiadiazoles with alkynes provides a route to highly substituted thiophenes. researchgate.netacs.org In some cases, intramolecular transannulation of 4-vinyl-1,2,3-thiadiazoles can lead to the formation of substituted furans. researchgate.net

Table 4: Rearrangement of Vinyl-1,2,3-thiadiazoles to Other Heterocycles

ReactantConditionsProductReference
5-Amino-1,2,3-thiadiazole derivativeBase (Dimroth Rearrangement)5-Mercapto-1,2,3-triazole derivative researchgate.net
4-Vinyl-1,2,3-thiadiazoleRh(I) catalyst, AlkyneSubstituted thiophene researchgate.netacs.org
4-Vinyl-1,2,3-thiadiazole with C5-electron-donating groupRh(I) catalystSubstituted furan researchgate.net

Thermal and Photochemical Reactivity of this compound

The 1,2,3-thiadiazole ring is susceptible to both thermal and photochemical decomposition, typically involving the extrusion of dinitrogen. This process generates highly reactive intermediates. The photochemistry of 4-phenyl-1,2,3-thiadiazole (B1662399) has been shown to produce thiirene and thioketene species from the singlet excited state. nih.gov

In the context of vinyl-1,2,3-thiadiazoles, these reactions can be harnessed for polymerization and cross-linking. For example, 5-methyl-4-vinyl-1,2,3-thiadiazole can be polymerized either thermally or with a catalyst. Subsequent photochemical degradation of the thiadiazole rings within the polymer chains can lead to the formation of sulfur bridges, resulting in cross-linking. researchgate.net

Table 5: Thermal and Photochemical Reactivity of a this compound

ReactantConditionsProducts/OutcomeReference
5-Methyl-4-vinyl-1,2,3-thiadiazoleHeat or CatalystPolymer researchgate.net
Poly(5-methyl-4-vinyl-1,2,3-thiadiazole)Photochemical irradiationCross-linked polymer with sulfur bridges researchgate.net
4-Phenyl-1,2,3-thiadiazolePhotochemical irradiation (λex = 266 nm)Thiirene and thioketene nih.gov

Derivatization and Functionalization Strategies for Vinyl 1,2,3 Thiadiazole

Side-Chain Functionalization via the Vinyl Group

The vinyl group attached to the 1,2,3-thiadiazole (B1210528) ring serves as a versatile handle for a variety of chemical transformations. Its electronic properties, influenced by the electron-withdrawing nature of the adjacent heterocycle, dictate its reactivity towards electrophilic and nucleophilic reagents.

Hydrofunctionalization involves the addition of an H-X molecule across the double bond of the vinyl group. This class of reactions is a highly atom-economical method for introducing new functional groups. For instance, the hydrothiolation of alkynes, a related transformation, provides an efficient route to vinyl sulfides using palladium-N-heterocyclic carbene (NHC) catalysts. acs.org Such methodologies could potentially be adapted for the vinyl group of a thiadiazole, leading to the corresponding thioether derivatives. The regioselectivity of the addition would be a key aspect to consider, governed by both steric and electronic factors.

Table 1: Overview of Potential Hydrofunctionalization Reactions on a Vinyl Moiety

Reaction TypeReagent (H-X)Catalyst ExampleProduct Functional Group
HydrothiolationR-SHPd-NHC ComplexThioether (-S-R)
HydroaminationR₂-NHTransition Metal CatalystAmine (-NR₂)
HydrosilylationR₃-SiHPlatinum or Rhodium CatalystSilyl (-SiR₃)
HydroborationR₂-BHUncatalyzed or CatalystAlkylborane

The double bond of the vinyl group is susceptible to oxidation reactions, primarily epoxidation and dihydroxylation, which install oxygen-containing functional groups.

Epoxidation: The formation of an epoxide (an oxacyclopropane ring) can be achieved by treating the alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (MCPBA). libretexts.orgchemistrysteps.com This reaction proceeds via a concerted mechanism and is a syn-addition, meaning the epoxide ring is formed on one face of the original double bond. chemistrysteps.com The resulting epoxide is a valuable intermediate, as the strained three-membered ring can be opened by various nucleophiles to yield a range of functionalized products. libretexts.orgchemistrysteps.com

Dihydroxylation: The conversion of the vinyl group to a vicinal diol (a glycol) can be accomplished through two main stereochemical pathways.

Syn-dihydroxylation: This is typically achieved using osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with H₂S or NaHSO₃). libretexts.org The reaction proceeds through a cyclic osmate ester intermediate, resulting in the addition of both hydroxyl groups to the same face of the double bond. libretexts.org

Anti-dihydroxylation: This is a two-step process that begins with the epoxidation of the alkene as described above. Subsequent acid-catalyzed hydrolysis of the epoxide ring leads to the formation of a trans-diol, where the two hydroxyl groups are on opposite faces of the original double bond. libretexts.orgchemistrysteps.com

A variety of selenium-based reagents have also been successfully used for the epoxidation and 1,2-dihydroxylation of alkenes. nih.gov

Table 2: Key Oxidation Reactions of a Vinyl Group

ReactionReagent(s)StereochemistryProduct
EpoxidationPeroxyacid (e.g., MCPBA)Syn-additionEpoxide
Syn-dihydroxylation1. OsO₄ 2. NaHSO₃/H₂OSyn-additionCis-1,2-diol
Anti-dihydroxylation1. MCPBA 2. H₃O⁺Anti-additionTrans-1,2-diol

The electron-withdrawing character of the 1,2,3-thiadiazole ring activates the vinyl group for conjugate addition (Michael addition) by heteroatom nucleophiles. This reaction is a powerful tool for forming carbon-heteroatom bonds. Nucleophiles such as amines, thiols, and alcohols can add to the β-carbon of the vinyl group, typically under basic or neutral conditions. The reaction with S-nucleophiles like thiophenol has been demonstrated on related bromo-substituted benzobisthiadiazole systems. mdpi.com The synthetic potential of this approach is highlighted by the efficient alkylation of carbon and heteroatom nucleophiles at the γ-position of 1,3-enynamides. researchgate.net

Functionalization of the Thiadiazole Heterocycle

Modifying the 1,2,3-thiadiazole ring itself is another crucial strategy for derivatization. This can be achieved either by activating existing C-H bonds or by constructing the ring from already functionalized precursors.

Recent advances have established the 1,2,3-thiadiazole moiety as a modifiable directing group for transition-metal-catalyzed C-H functionalization. acs.orgnih.gov This approach allows for the selective introduction of substituents at the C5 position of the heterocycle.

C-H Amidation and Alkynylation: Using an iridium catalyst ([Cp*IrCl₂]₂), the 1,2,3-thiadiazole ring can direct the ortho-C-H amidation with dioxazolones and alkynylation with bromoalkynes. acs.orgnih.gov This protocol has a broad substrate scope and delivers densely functionalized thiadiazole products in good yields. acs.org

Thioamide Synthesis: A copper-catalyzed C-H activation of 1,2,3-thiadiazoles enables their coupling with various amines to synthesize thioamides. rsc.org The mechanism involves a C-H activation step which controls the slow release of a reactive thioketene (B13734457) intermediate. rsc.org

The directing ability of the 1,2,3-thiadiazole group has been shown to be stronger than that of a carboxylate group, making it a valuable tool in synthetic chemistry. acs.orgnih.gov

Table 3: Examples of Direct C-H Functionalization of the 1,2,3-Thiadiazole Ring

Reaction TypeCatalystCoupling PartnerProduct TypeRef.
C-H Amidation[CpIrCl₂]₂Dioxazolones5-Amido-1,2,3-thiadiazoles acs.orgnih.gov
C-H Alkynylation[CpIrCl₂]₂Bromoalkynes5-Alkynyl-1,2,3-thiadiazoles acs.orgnih.gov
ThioamidationCopper(I/II)AminesThioamides rsc.org

A highly effective method for obtaining functionalized vinyl-1,2,3-thiadiazoles is to first synthesize a thiadiazole ring bearing a reactive functional group, and then elaborate this group to form the vinyl moiety. Simple and convenient methods have been developed for the synthesis of new 1,2,3-thiadiazole derivatives bearing ethyl esters, alcohols, and aldehydes at the C4 position. researchgate.netuow.edu.auresearchgate.net These functionalized intermediates serve as key precursors for the subsequent construction of the vinyl group. researchgate.netuow.edu.au

The primary method for converting these precursors into 4-vinyl-1,2,3-thiadiazoles is the Knoevenagel condensation. uow.edu.auresearchgate.net This reaction involves the condensation of a C4-aldehyde or ketone on the thiadiazole ring with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or ethyl cyanoacetate). This strategy has been successfully employed to synthesize a wide range of structurally diverse 4-vinyl-1,2,3-thiadiazoles in yields ranging from 18% to 89%. uow.edu.auresearchgate.net

Furthermore, switchable, transition-metal-free syntheses have been described that produce 4,5-functionalized 1,2,3-thiadiazoles, such as 5-amino-4-cyano-1,2,3-thiadiazoles, from 2-cyanothioacetamides. acs.orgnih.gov These highly substituted heterocycles offer additional points for diversification.

Table 4: Synthesis of 4-Vinyl-1,2,3-thiadiazoles from Functionalized Precursors

C4-Substituent on ThiadiazoleCondensation PartnerReaction TypeProductRef.
Aldehyde (-CHO)Active Methylene Compound (e.g., CH₂(CN)₂)Knoevenagel Condensation4-Vinyl-1,2,3-thiadiazole uow.edu.auresearchgate.net
Aldehyde (-CHO)Ylide (e.g., Ph₃P=CHR)Wittig Reaction4-Vinyl-1,2,3-thiadiazole
Ethyl Ester (-COOEt)Reduction to Aldehyde/AlcoholReduction4-Formyl/Hydroxymethyl-1,2,3-thiadiazole researchgate.netuow.edu.au

Development of Novel Vinyl-1,2,3-thiadiazole Scaffolds for Complex Molecule Synthesis

The this compound core is a versatile building block in organic synthesis, primarily due to its capacity to undergo a variety of transformations that lead to the formation of more complex molecular architectures. Researchers have focused on harnessing the reactivity of both the vinyl group and the thiadiazole ring to develop novel scaffolds. Key strategies include the initial synthesis of diverse vinyl-1,2,3-thiadiazoles through established condensation reactions, followed by subsequent derivatization via cycloadditions, rearrangements, and metal-catalyzed transformations.

A foundational approach to creating a library of this compound scaffolds is the Knoevenagel condensation. mq.edu.auresearchgate.net This method allows for the synthesis of a wide array of structurally diverse 4-vinyl-1,2,3-thiadiazoles by reacting 1,2,3-thiadiazole-4-carbaldehydes with various active methylene compounds. researchgate.netuow.edu.au The synthesis has been shown to be effective for producing derivatives with yields ranging from 18% to 89%. researchgate.net This initial diversification is crucial as the substituents on the vinyl group can significantly influence subsequent functionalization reactions.

One of the most powerful applications of this compound scaffolds is in rhodium(I)-catalyzed denitrogenative transformations. mq.edu.auacs.org These reactions involve the extrusion of nitrogen from the thiadiazole ring, generating a reactive intermediate that can participate in intra- or intermolecular cyclizations. The outcome of these reactions can be controlled by the choice of ligands on the rhodium catalyst. acs.org For instance, using [Rh(COD)₂]BF₄ as a catalyst with 4-vinyl-1,2,3-thiadiazoles that have electron-donating substituents at the C5-position leads to an intramolecular transannulation, affording substituted furans. mq.edu.auacs.org Conversely, employing a catalytic system with a DPPF ligand, such as [Rh(COD)DPPF]BF₄, suppresses the intramolecular pathway and promotes intermolecular transannulation with terminal alkynes. This latter strategy provides access to densely functionalized thiophenes with high regioselectivity. acs.org

Table 1: Rh(I)-Catalyzed Transformations of this compound Derivatives

Starting Material Class Catalyst System Reactant Product Scaffold Ref
C5-Substituted 4-Vinyl-1,2,3-thiadiazoles [Rh(COD)₂]BF₄ - Substituted Furans acs.org
C5-Substituted 4-Vinyl-1,2,3-thiadiazoles [Rh(COD)DPPF]BF₄ Terminal Alkynes Functionalized Thiophenes acs.org

Another novel scaffold developed from vinyl-1,2,3-thiadiazoles is the substituted cyclobutane (B1203170) ring system. The dimerization of certain activated vinyl-1,2,3-thiadiazoles has been observed, leading to the formation of a 1,2,3-thiadiazole-substituted cyclobutane. mq.edu.auresearchgate.net Specifically, ethyl (E)-2-cyano-3-(5-(pyrrolidin-1-yl)-1,2,3-thiadiazol-4-yl)acrylate was shown to dimerize, yielding diethyl(1R,2R,3S,4S)-1,3-dicyano-2,4-bis(5-(pyrrolidin-1-yl)-1,2,3-thiadiazol-4-yl)cyclobutane-1,3-dicarboxylate. researchgate.netuow.edu.au This reaction demonstrates the potential of the vinyl moiety to participate in [2+2] cycloadditions, providing a pathway to complex cyclobutane structures that retain the thiadiazole units for potential further functionalization.

The 1,2,3-thiadiazole ring itself can be considered a synthetic precursor to other functional groups, thereby expanding its utility in constructing complex molecules. The ring is susceptible to cleavage when treated with a strong base, which results in the evolution of nitrogen and the formation of an alkali-metal alkynethiolate. cdnsciencepub.com This intermediate can be trapped with alkyl or acyl halides to produce 1-alkynyl thioethers, representing a transformation of the heterocyclic scaffold into a linear, functionalized alkyne. cdnsciencepub.com

Furthermore, the thiadiazole ring can act as a precursor to thioketene intermediates. acs.org In a notable example, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes base-induced ring opening to a thioketene, which then reacts with primary amines. A subsequent intramolecular cyclization via nucleophilic aromatic substitution yields N-substituted indole-2-thiols in a one-pot process. acs.org This strategy showcases how the this compound scaffold can be conceptually applied as a synthon for building entirely different and complex heterocyclic systems like indoles.

The development of these derivatization strategies highlights the synthetic versatility of the this compound scaffold. By leveraging Knoevenagel condensations for initial diversity, and then employing sophisticated metal-catalyzed reactions, cycloadditions, and ring-opening/recyclization pathways, chemists can access a wide range of complex molecules, including substituted furans, thiophenes, cyclobutanes, and indole (B1671886) derivatives. researchgate.netacs.orgacs.org

Advanced Spectroscopic and Structural Elucidation Methodologies for Vinyl 1,2,3 Thiadiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including vinyl-1,2,3-thiadiazole derivatives. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed to determine the precise arrangement of atoms within the molecule.

In the ¹H NMR spectrum of a this compound, the vinyl protons typically appear as a complex set of signals due to spin-spin coupling. The chemical shifts and coupling constants of these protons are diagnostic for the substitution pattern on the vinyl group and the thiadiazole ring. The proton on the C5 position of the 1,2,3-thiadiazole (B1210528) ring, if unsubstituted, also gives a characteristic signal.

The ¹³C NMR spectrum provides information on the carbon framework. The carbons of the 1,2,3-thiadiazole ring resonate at characteristic chemical shifts, which can be distinguished from the vinyl carbons. For substituted 1,3,4-thiadiazoles, the two carbon atoms of the thiadiazole ring can show characteristic peaks, for instance, in the range of δ 158-169 ppm. dergipark.org.trsemanticscholar.org

Table 1: Representative NMR Data for Substituted Thiadiazole Derivatives Note: This table is illustrative, based on data for various thiadiazole derivatives. Specific shifts for this compound may vary based on substitution.

Nucleus Functional Group Typical Chemical Shift (δ, ppm)
¹H Aromatic/Heterocyclic Protons 7.0 - 8.5
Vinylic Protons 5.0 - 7.5
N-H (if present) 9.9 - 11.3 dergipark.org.trnih.gov
¹³C Thiadiazole Ring Carbons 158 - 169 semanticscholar.org
Vinylic Carbons 110 - 140
Aromatic Carbons 115 - 159 nih.gov

Two-dimensional (2D) NMR techniques are indispensable for complex structural assignments, especially for determining stereochemistry. For vinyl-1,2,3-thiadiazoles, which can exist as E/Z isomers due to the substitution pattern on the vinyl group, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial. uow.edu.auresearchgate.net

The NOESY experiment detects spatial proximity between protons. A cross-peak between a proton on the thiadiazole ring and a specific proton on the vinyl substituent can definitively establish the geometry around the double bond. For instance, if a NOE is observed between the thiadiazole C5-H and a vinylic proton, it indicates they are on the same side of the double bond, confirming the E or Z configuration. uow.edu.auresearchgate.net Other 2D techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish proton-proton and proton-carbon correlations, respectively, which helps in assigning all signals in the ¹H and ¹³C NMR spectra unambiguously. nih.gov

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the crystalline state. In the solid state, molecular motion is restricted, which can be influenced by factors like hydrogen bonding. nih.gov Advanced ssNMR techniques, such as 13C{14N} Rotational Echo Double Resonance (RESPDOR), can be used to probe the connectivity between carbon and nitrogen atoms. This can be particularly useful for differentiating isomers by confirming which carbon atoms are directly bonded to the nitrogen atoms within the thiadiazole ring. iastate.edu Such experiments provide a method to obtain 14N-filtered 13C solid-state NMR spectra, which can greatly aid in signal assignment and the differentiation of heterocyclic isomers. iastate.edu

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). nih.gov This precision allows for the determination of the elemental formula of the parent ion, distinguishing it from other compounds with the same nominal mass. mdpi.com Techniques like Electrospray Ionization (ESI) are often used to generate ions from the sample for HRMS analysis. nih.govmdpi.com For this compound, HRMS is critical for confirming its molecular formula and verifying the successful synthesis of a target derivative.

Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis to study the fragmentation of selected ions. wikipedia.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion [M+H]⁺ of this compound) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and helps to elucidate fragmentation pathways. nih.govmdpi.com

A characteristic fragmentation pathway for 1,2,3-thiadiazoles is the elimination of a neutral nitrogen molecule (N₂) from the molecular ion. nih.govrsc.org This denitrogenation is a key diagnostic feature that helps to distinguish 1,2,3-thiadiazoles from other isomers like 1,2,3-triazoles under mass spectrometric conditions. nih.govmdpi.com Further fragmentation of the [M+H-N₂]⁺ ion can provide additional structural details about the substituents on the vinyl group and the thiadiazole ring. nih.gov Collision-Induced Dissociation (CID) is a common method used to induce this fragmentation. nih.gov

Table 2: Characteristic Fragmentation in Mass Spectrometry of 1,2,3-Thiadiazole Derivatives

Precursor Ion Key Fragmentation Process Characteristic Neutral Loss Resulting Fragment Ion
[M+H]⁺ Denitrogenation N₂ (28 Da) [M+H-N₂]⁺ nih.govrsc.org
[M-H]⁻ Loss of sulfonylalkyl moiety RSO₂ [M-H-RSO₂]⁻ mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. up.ac.zapageplace.de The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of chemical bonds (stretching, bending, etc.). These spectra serve as a molecular "fingerprint," providing valuable information about the functional groups present in the molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-H, C=C, and C-N bonds of the vinyl group, as well as vibrations associated with the thiadiazole ring (C=N, C-S, N-N). nih.govsid.ir The C-H stretching vibrations of the vinyl and aromatic moieties typically appear in the 3000-3100 cm⁻¹ region. The C=C stretching of the vinyl group gives rise to a band around 1610-1640 cm⁻¹. Vibrations associated with the thiadiazole ring, such as C=N, C-N, and C-S stretching, are expected in the 1575–1183 cm⁻¹ fingerprint region. nih.gov

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy can be coupled with mass spectrometry to obtain IR spectra of mass-selected ions. mdpi.com This advanced technique allows for the structural characterization of fragment ions observed in MS/MS experiments, providing further confirmation of fragmentation pathways and the structures of the resulting ions. mdpi.com

Table 3: Expected Vibrational Frequencies for this compound Note: This table is illustrative and based on general group frequencies and data from related thiadiazole compounds.

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹)
C-H Stretch Vinyl / Aromatic 3100 - 3000 nih.govsid.ir
C=C Stretch Vinyl 1640 - 1610 semanticscholar.org
C=N Stretch Thiadiazole Ring 1600 - 1500 nih.gov
C-N Stretch Thiadiazole Ring 1400 - 1200 nih.gov
C-S Stretch Thiadiazole Ring 1200 - 1180 nih.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a molecule. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular constitution and configuration. For derivatives of this compound, it is the gold standard for verifying the regiochemistry of substituents and the geometry of the vinyl group.

In recent studies on the synthesis of new 4-vinyl-1,2,3-thiadiazole derivatives, X-ray diffraction analysis was crucial for confirming the structures of newly synthesized compounds. uow.edu.auresearchgate.net The structures of five specific vinylic derivatives have been unequivocally confirmed using this method, and their crystallographic data have been deposited in the Cambridge Crystallographic Data Centre (CCDC), making them accessible to the global scientific community. uow.edu.au These depositions provide a permanent and verifiable record of the crystal structures.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this pattern allows for the precise placement of each atom in the crystal lattice. For chiral molecules that crystallize in a chiral space group, X-ray crystallography can also be used to determine the absolute stereochemistry of the stereogenic centers without ambiguity.

The crystallographic data obtained for these compounds are essential for understanding intermolecular interactions in the solid state, such as hydrogen bonding or π-stacking, which influence the material's bulk properties.

Table 1: Representative Crystallographic Data for this compound Derivatives
Compound IdentifierCCDC Deposition No.Chemical FormulaCrystal SystemSpace GroupUnit Cell Dimensions (Å, °)
Derivative 12093225C₁₄H₁₆N₄O₂SMonoclinicP2₁/na=10.5, b=11.2, c=13.1, β=109.5
Derivative 22093228C₁₅H₁₃N₅O₄STriclinicP-1a=7.9, b=9.8, c=11.5, α=85.1, β=73.2, γ=80.4
Derivative 32093229C₁₄H₁₁ClN₄O₂SMonoclinicP2₁/ca=11.8, b=7.5, c=16.3, β=91.7
Derivative 42093230C₁₄H₁₁FN₄O₂SMonoclinicP2₁/ca=11.7, b=7.5, c=16.2, β=91.4
Derivative 52093226C₁₃H₁₄N₄S₂MonoclinicP2₁/ca=10.2, b=11.3, c=12.4, β=106.9

Electronic Circular Dichroism (ECD) for Chiral this compound Derivatives

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique for investigating chiral molecules. researchgate.net It measures the differential absorption of left- and right-circularly polarized light by a sample, providing information about the stereochemical features of the molecule in solution. researchgate.net While X-ray crystallography provides the definitive structure in the solid state, ECD offers insight into the molecule's conformation and absolute configuration in a solution, which is often more relevant to its behavior in biological or chemical systems.

For a molecule to be ECD active, it must be chiral and possess a chromophore that absorbs light in the measured wavelength range (typically UV-Vis). researchgate.net The this compound core and associated substituents act as chromophores. If a chiral center is introduced into the molecule, for instance, in a substituent attached to the vinyl or thiadiazole moiety, the resulting enantiomers will produce mirror-image ECD spectra.

The primary application of ECD in this context would be the assignment of the absolute configuration of new chiral this compound derivatives. This is typically achieved by comparing the experimentally measured ECD spectrum with the spectrum predicted computationally using time-dependent density functional theory (TD-DFT). A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., the R-enantiomer) allows for the confident assignment of its absolute configuration. nih.govmdpi.com This method is invaluable when obtaining single crystals suitable for X-ray analysis is not feasible. researchgate.net

Advanced Analytical Techniques for Purity and Isomeric Analysis (e.g., Chiral HPLC, GC-MS)

The synthesis of this compound derivatives can often lead to mixtures of isomers, including constitutional isomers, geometric (E/Z) isomers, and enantiomers (if a chiral center is present). Advanced analytical techniques are essential for separating these isomers and determining the purity of the final product.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the benchmark technique for the separation and analysis of enantiomers. nih.gov The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of a chiral analyte, leading to different retention times. This allows for both the analytical quantification of enantiomeric excess (ee) and the preparative separation of the enantiomers. For chiral this compound derivatives, a variety of CSPs, such as those based on coated or immobilized polysaccharides (e.g., amylose (B160209) or cellulose (B213188) derivatives), could be employed. nih.gov The development of a chiral HPLC method would involve screening different CSPs and optimizing the mobile phase to achieve baseline separation of the enantiomers. nih.govhplc.eu

Table 2: Typical Parameters for Chiral HPLC Method Development
ParameterDescriptionCommon Options
Chiral Stationary Phase (CSP)The chiral column that enables separation.Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile PhaseThe solvent system that carries the analyte through the column.Hexane/Isopropanol, Hexane/Ethanol, Acetonitrile/Methanol
Flow RateThe speed at which the mobile phase moves.0.5 - 2.0 mL/min
DetectionMethod for observing the separated compounds.UV-Vis Detector (e.g., at 254 nm)
TemperatureColumn temperature can affect separation.Ambient or controlled (e.g., 25 °C)

Mass Spectrometry (MS) for Isomeric Analysis: Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is indispensable for confirming the elemental composition of a compound. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are also powerful tools for distinguishing between isomers. Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules.

Studies have demonstrated that isomeric 4,5-functionalized 1,2,3-thiadiazoles and their 1,2,3-triazole counterparts can be differentiated by their fragmentation patterns in ESI-MS/MS experiments. mdpi.com The collision-induced dissociation (CID) of the protonated molecular ions ([M+H]⁺) of each isomer leads to a unique set of fragment ions. By analyzing these fragmentation pathways, one can reliably distinguish between closely related isomers that may be difficult to resolve by other means. mdpi.com This approach is critical for ensuring the isomeric purity of synthesized compounds. Furthermore, for geometric isomers of the vinyl group, Nuclear Overhauser Effect Spectroscopy (NOESY) in NMR provides a reliable method for assigning the E and Z configurations. uow.edu.auresearchgate.net

Theoretical and Computational Studies of Vinyl 1,2,3 Thiadiazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key descriptors of structure and reactivity.

Density Functional Theory (DFT) has become a ubiquitous tool for studying the ground state properties of molecules like vinyl-1,2,3-thiadiazole due to its favorable balance of computational cost and accuracy. DFT calculations are routinely employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties.

For thiadiazole derivatives, the B3LYP functional combined with Pople-style basis sets, such as 6-311+G(d,p), is a commonly used level of theory for geometry optimization and frequency calculations uomustansiriyah.edu.iq. These calculations yield important data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity dergipark.org.tr.

Table 1: Common DFT Functionals and Basis Sets for Thiadiazole Systems
ComponentExamplesPurpose
Functional B3LYP, PBE, M06-2XApproximates the exchange-correlation energy, influencing the accuracy of electronic structure calculations.
Basis Set 6-31G(d), 6-311+G(d,p), aug-cc-pVDZA set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility and higher accuracy.

While DFT is highly effective, ab initio (Latin for "from the beginning") methods offer a more rigorous, wave-function-based approach that can achieve higher accuracy, albeit at a greater computational expense. These methods are often used to benchmark results from less costly methods like DFT or for systems where DFT may not be sufficiently accurate.

High-level ab initio methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, such as CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations). CCSD(T) is often considered the "gold standard" in quantum chemistry for its ability to produce highly accurate energies and properties for small to medium-sized molecules. While specific high-accuracy ab initio studies on this compound are not widely documented, these methods are crucial for obtaining precise thermochemical data and for validating the performance of various DFT functionals for this class of heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in a dynamic environment. For this compound, MD simulations are valuable for exploring its conformational landscape and understanding how it interacts with other molecules, such as solvents or biological targets.

A key application for this compound would be the analysis of the rotational barrier and conformational preferences of the vinyl substituent relative to the thiadiazole ring. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformers and the energy required to interconvert between them. Furthermore, MD can be used to study intermolecular interactions in the condensed phase jchemlett.com. By simulating the molecule within a box of solvent molecules, one can observe the formation and dynamics of non-covalent interactions like hydrogen bonds and van der Waals forces, which govern solubility and other macroscopic properties nih.govresearchgate.net. While often applied to large biomolecular systems, MD simulations provide indispensable information on the behavior of small organic molecules under realistic conditions researchgate.netmdpi.com.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. These predictions can aid in the structural elucidation of newly synthesized compounds and help assign experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts dergipark.org.tr. By calculating the ¹H and ¹³C chemical shifts for a proposed structure and comparing them to experimental values, researchers can gain confidence in their structural assignments nih.govnih.govfrontiersin.org.

IR Spectroscopy: DFT calculations are used to predict the vibrational frequencies and intensities of a molecule. These computed frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds, which are observed as absorption bands in an IR spectrum. Comparing the calculated vibrational spectrum with the experimental one can help confirm the presence of specific functional groups and validate the optimized molecular structure uomustansiriyah.edu.iq.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum uomustansiriyah.edu.iqmdpi.com. TD-DFT calculations can identify the specific molecular orbitals involved in electronic transitions (e.g., n→π* or π→π*), providing a detailed understanding of the molecule's electronic structure and chromophoric properties nih.govresearchgate.net.

Table 2: Computational Methods for Spectroscopic Parameter Prediction
Spectroscopy TypePrimary Computational MethodPredicted Parameters
NMRDFT (with GIAO)¹H and ¹³C Chemical Shifts (δ)
IRDFT (Frequency Analysis)Vibrational Frequencies (cm⁻¹) and Intensities
UV-VisTD-DFTExcitation Energies, Absorption Wavelengths (λ_max)

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in mapping the complex pathways of chemical reactions. For 1,2,3-thiadiazoles, which are known to undergo thermally or photochemically induced ring-cleavage and rearrangement reactions, theoretical studies can elucidate the energetics and feasibility of different potential mechanisms researchgate.netresearchgate.net.

For instance, the denitrogenative transannulation of 1,2,3-thiadiazoles is a reaction of significant synthetic interest. DFT calculations have been employed to support and rationalize experimental trends in these reactions, such as the effect of substituents on reactivity and regioselectivity researchgate.netresearchgate.net. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed energy profile for a proposed reaction pathway. This allows for the identification of the rate-determining step and provides a theoretical basis for understanding why a particular product is formed, guiding the development of more efficient and selective synthetic methods.

The heart of computational reaction mechanism studies lies in the identification of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Specialized algorithms are used to locate the precise geometry of the TS. A crucial validation step after locating a TS is a frequency calculation; a true transition state must have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate.

Once a transition state is located and confirmed, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis involves following the reaction path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation confirms that the identified transition state correctly connects the desired reactants with the corresponding products or intermediates, thereby validating the proposed mechanistic step. This rigorous approach provides a complete and verified picture of the reaction pathway at the molecular level.

Energy Profile Diagrams for Reaction Pathways

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms of 1,2,3-thiadiazoles. These studies provide detailed insights into the energetics of reaction pathways, mapping out the relative energies of reactants, transition states, intermediates, and products. The resulting energy profile diagrams are crucial for understanding reaction feasibility, predicting product regioselectivity, and rationalizing experimental observations.

A significant area of investigation has been the rhodium(I)-catalyzed denitrogenative transannulation of 1,2,3-thiadiazoles with unsaturated partners like alkynes. semanticscholar.org This reaction is a versatile method for synthesizing other heterocyclic compounds. DFT calculations have been employed to model the reaction mechanism, which is believed to proceed through the formation of a critical α-thiavinyl rhodium-carbenoid intermediate after the initial loss of nitrogen from the thiadiazole ring. researchgate.net

Computational studies have focused on the migratory insertion step as key to determining which regioisomer of the product is formed. By calculating the Gibbs free energy of activation (ΔG‡) for the competing pathways, researchers can predict the major product. For example, in the Rh(I)-catalyzed reaction of a 1,2,3-thiadiazole (B1210528) with various substituted alkynes, the energy barriers for the two possible migratory insertion transition states (TS1 and TS2) leading to different regioisomers have been calculated. semanticscholar.org The pathway with the lower energy barrier is kinetically favored.

The electronic properties of the substituents on the alkyne coupling partner have been shown to influence these activation barriers. Electron-donating groups on the alkyne tend to slightly decrease the Gibbs free energy of activation, while electron-withdrawing groups lead to an increase. semanticscholar.org These computational findings allow for the development of a predictive framework for the regiochemical outcomes of such reactions. researchgate.net

Table 1: Calculated Gibbs Free Energy of Activation (ΔG‡) for the Regiodetermining Migratory Insertion Step in the Rh(I)-Catalyzed Transannulation of a 1,2,3-Thiadiazole with Various Terminal Alkynes. Data sourced from DFT calculations and represents a model system for thiadiazole reactivity. semanticscholar.org

Alkyne Substituent (R in R-C≡CH)σpPathway 1 (ΔG‡, kcal/mol)Pathway 2 (ΔG‡, kcal/mol)Energy Difference (ΔΔG‡, kcal/mol)
H018.918.30.6
4-MeO-Ph-0.2718.417.80.6
4-CF3-Ph0.5419.819.30.5

Design of Novel this compound Derivatives through Computational Approaches

Computational chemistry is an indispensable tool in the rational design of novel this compound derivatives with tailored properties for applications in medicine and materials science. mdpi.comnih.gov By using in silico methods, researchers can predict the physicochemical and biological properties of hypothetical molecules before undertaking their synthesis, thereby saving significant time and resources.

The design process often begins with a known this compound scaffold. Modifications are then introduced by adding various functional groups to the vinyl moiety or the thiadiazole ring. Quantum chemical calculations, primarily using DFT, are performed to determine how these structural changes affect the molecule's electronic properties. nih.gov Key parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO-LUMO energy gap (ΔE) is a critical descriptor, as it relates to the chemical reactivity and kinetic stability of the molecule. nih.govirjweb.com A smaller energy gap generally implies higher reactivity. By systematically changing substituents, it is possible to tune the HOMO-LUMO gap to optimize a desired activity. For instance, in designing new potential fungicides, a derivative might be sought that has an optimal electronic profile for interacting with a specific biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational approach. In a QSAR study, statistical models are built to correlate variations in the molecular structure of a series of compounds with their measured biological activity. nih.govresearchgate.net For 1,2,3-thiadiazole derivatives, QSAR models have been developed to predict their efficacy as, for example, HIV-1 non-nucleoside reverse transcriptase inhibitors. nih.gov These models can identify which molecular descriptors (e.g., hydrophobic, electronic, or steric properties) are most important for the desired activity, guiding the design of new, more potent this compound analogues.

Table 2: Hypothetical Calculated Quantum Chemical Parameters for Designed this compound Derivatives with Different Substituents (R) on the Vinyl Group. Parameters are illustrative of those used in computational drug design to evaluate and compare candidate molecules.

Substituent (R)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE, eV)Predicted Effect on Reactivity
-H-6.45-1.984.47Baseline
-Cl (Electron-withdrawing)-6.62-2.254.37Increased
-OCH3 (Electron-donating)-6.21-1.854.36Increased
-NO2 (Strongly electron-withdrawing)-7.10-3.054.05Significantly Increased

Advanced Applications of Vinyl 1,2,3 Thiadiazole in Chemical Synthesis and Research

Vinyl-1,2,3-thiadiazole as a Synthetic Synthon in Complex Molecule Synthesis

The inherent reactivity of the 1,2,3-thiadiazole (B1210528) ring, particularly its propensity for ring-cleavage and extrusion of molecular nitrogen, makes it a valuable precursor for generating reactive intermediates. This property allows chemists to use this compound derivatives as synthons for constructing more complex molecular architectures.

This compound is a potent building block for synthesizing a variety of densely functionalized sulfur- and nitrogen-containing heterocycles. researchgate.netresearchgate.net A key strategy involves transition-metal-catalyzed denitrogenative transannulation reactions, where the thiadiazole ring undergoes cleavage and subsequent cyclization with another molecule. researchgate.net

Rhodium(I) catalysts have proven particularly effective in these transformations. Depending on the reaction conditions and the choice of ligand, 4-vinyl-1,2,3-thiadiazoles can be converted into substituted thiophenes or furans. acs.org For instance, in the presence of a suitable rhodium catalyst, vinyl-1,2,3-thiadiazoles can react with terminal alkynes to yield multisubstituted thiophenes. researchgate.netacs.org This method is a direct and efficient approach to synthesizing complex heterocyclic systems that are prevalent in pharmaceuticals and materials science. researchgate.netresearchgate.net The electronic nature of the substituents on both the thiadiazole ring and the alkyne coupling partner can significantly influence the reactivity and regioselectivity of the reaction. researchgate.net

Starting MaterialCatalyst SystemCoupling PartnerProductReference
4-Vinyl-1,2,3-thiadiazole[Rh(COD)DPPF]BF₄Terminal AlkyneSubstituted Thiophene (B33073) acs.org
4-Vinyl-1,2,3-thiadiazole[Rh(COD)₂]BF₄None (Intramolecular)Substituted Furan (B31954) acs.org

A fundamental aspect of 1,2,3-thiadiazole chemistry is its ability to serve as a precursor to highly reactive intermediates upon thermal, photochemical, or metal-catalyzed induction. researchgate.net The most significant of these transformations is the extrusion of dinitrogen (N₂) to generate a thioacyl carbene. researchgate.net This process is analogous to the Wolff rearrangement of α-diazoketones.

The versatility of 1,2,3-thiadiazoles lies in their ability to undergo ring cleavage to form an α-diazothione species. researchgate.net Subsequent denitrogenation, often facilitated by rhodium catalysts, generates the transient thioacyl carbene. researchgate.net This intermediate can then engage in various synthetic transformations, including the cycloaddition reactions mentioned previously to form heterocycles like thiophenes. researchgate.net This capacity for generating carbenes under relatively mild conditions makes this compound a valuable tool in synthetic organic chemistry.

Ligand Design and Coordination Chemistry Involving this compound

The presence of multiple heteroatoms (two nitrogen and one sulfur) with available lone pairs of electrons makes the 1,2,3-thiadiazole ring an interesting motif for ligand design and coordination chemistry. isres.orgnih.gov

The 1,2,3-thiadiazole heterocycle can coordinate to metal centers, acting as a ligand in the design of novel coordination compounds. nih.gov Research has shown that these compounds generally exhibit heteroatom coordination to the heme iron in cytochrome P450 enzymes, although the specific binding mode can be influenced by the architecture of the enzyme's active site. nih.gov

In the context of catalysis, the interaction of this compound with transition metals is crucial. Mechanistic studies on rhodium(I)-catalyzed denitrogenative reactions have revealed the formation of a key organorhodium intermediate. acs.org Crystallographic data suggest this intermediate is a four-membered cyclometalated Rh(III) complex, which is central to the subsequent catalytic cycle. acs.org The vinyl group can also participate in the coordination sphere, influencing the stability and reactivity of the resulting metal complex.

The complexes formed from this compound ligands have significant applications in homogeneous catalysis. As discussed, rhodium(I) complexes are potent catalysts for the denitrogenative transannulation reactions of vinyl-1,2,3-thiadiazoles. researchgate.net

A noteworthy aspect of this catalytic system is the ability to control product selectivity through ligand choice. For example, using the catalytic system [Rh(COD)DPPF]BF₄ promotes an intermolecular reaction between a 4-vinyl-1,2,3-thiadiazole and an alkyne to produce a thiophene. acs.org In contrast, employing [Rh(COD)₂]BF₄ without the DPPF ligand inhibits the intermolecular pathway and instead favors an intramolecular transannulation, leading to the formation of a substituted furan. acs.org This ligand-controlled selectivity provides a powerful tool for directing the reaction outcome toward a desired heterocyclic product.

Catalyst SystemLigandReaction TypePrimary ProductReference
[Rh(COD)₂]BF₄NoneIntramolecular TransannulationFuran acs.org
[Rh(COD)DPPF]BF₄DPPFIntermolecular TransannulationThiophene acs.org

Role of this compound in Polymerization Chemistry (mechanistic focus)

The vinyl group attached to the 1,2,3-thiadiazole ring allows this molecule to act as a monomer in polymerization reactions. The polymerization of vinyl monomers is a cornerstone of polymer science, typically proceeding via a chain-reaction mechanism involving initiation, propagation, and termination steps. uomustansiriyah.edu.iq

While the polymerization of the closely related vinyl-1,2,3-triazoles has received considerable attention, specific studies focusing on the mechanistic details of this compound polymerization are less common. rsc.org However, based on the general principles of vinyl polymerization, a mechanistic framework can be outlined. uomustansiriyah.edu.iq

The process would begin with an initiation step, where a radical initiator (in free-radical polymerization) or an ionic species (in ionic polymerization) adds to the double bond of the vinyl group, creating an active center. uomustansiriyah.edu.iq

This is followed by the propagation step, where the newly formed active center attacks another this compound monomer. This process repeats, rapidly adding monomer units to the growing polymer chain, with the active center continuously relocating to the end of the chain. uomustansiriyah.edu.iq The bulky and polar 1,2,3-thiadiazole pendant group would likely influence the stereochemistry and physical properties of the resulting polymer.

Finally, the termination step deactivates the growing chain, halting the polymerization. This can occur through various mechanisms, such as combination or disproportionation in free-radical systems. uomustansiriyah.edu.iq The resulting polymer would feature a stable carbon-carbon backbone with pendant 1,2,3-thiadiazole rings. These heterocyclic side chains could be used for post-polymerization modification or to impart specific properties, such as thermal stability or coordination ability, to the final material. rsc.org

As Monomers in Specialty Polymer Synthesis (chemical aspects)

The use of this compound as a monomer for creating specialty polymers is an area of emerging interest, though it is not as extensively documented as the polymerization of its structural analogs like vinyl-1,2,3-triazoles. Research has indicated that substituted vinyl-1,2,3-thiadiazoles, such as 5-methyl-4-vinyl-1,2,3-thiadiazole, can undergo polymerization through thermal or catalytic processes researchgate.net.

The chemical significance of this lies in the potential to introduce the unique properties of the thiadiazole ring into a polymer backbone. The polymerization of the vinyl group would lead to a long-chain polymer with pendant 1,2,3-thiadiazole rings. A particularly notable chemical aspect is the possibility of post-polymerization modification. The 1,2,3-thiadiazole rings within the polymer chain can be photochemically degraded. This degradation process can lead to the formation of sulfur bridges between polymer chains, effectively creating a cross-linked material researchgate.net. This photochemical cross-linking capability allows for the development of materials whose properties, such as solvent resistance and mechanical strength, can be altered after the initial polymerization.

As Initiators in Controlled Radical Polymerization

The application of this compound compounds as initiators in controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT), is not well-established in the scientific literature. The 1,2,3-thiadiazole ring is known to undergo cleavage upon exposure to heat or light, a process which can generate reactive intermediates mq.edu.au. In theory, radical species generated from such a decomposition could initiate polymerization. However, for a compound to be an effective initiator in a controlled polymerization, it must generate radicals at a predictable rate and allow for the reversible deactivation of the growing polymer chains. There is currently a lack of documented research demonstrating that this compound or its derivatives can perform this function effectively to control molecular weight and achieve low polydispersity, which are the hallmarks of CRP.

Development of Novel Precursors for Advanced Materials (synthetic aspects)

The synthesis of structurally diverse this compound derivatives is crucial for their development as precursors for advanced materials. The synthetic strategies generally involve two key stages: the formation of the 1,2,3-thiadiazole core, followed by the introduction of the vinyl group.

A foundational and versatile method for constructing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction wikipedia.orgmdpi.comthieme-connect.de. This reaction typically involves the cyclization of hydrazones that possess an α-methylene group with thionyl chloride (SOCl₂) wikipedia.orgthieme-connect.de. For instance, ketone semicarbazones can be cyclized in the presence of excess thionyl chloride to yield the corresponding 1,2,3-thiadiazole hybrids mdpi.com. The Hurd-Mori protocol has been widely applied to generate a variety of substituted 1,2,3-thiadiazoles mdpi.comthieme-connect.de.

Once the thiadiazole core, often bearing a functional group like an aldehyde, is synthesized, the vinyl substituent can be introduced. A prominent method for this step is the Knoevenagel condensation researchgate.netuow.edu.audiva-portal.org. This base-catalyzed reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group diva-portal.org. In the context of this compound synthesis, a 1,2,3-thiadiazole-4-carbaldehyde (B1301801) is reacted with an active methylene compound. This approach has been successfully used to synthesize a wide array of new 4-vinyl-1,2,3-thiadiazole derivatives with yields ranging from 18% to 89% researchgate.netuow.edu.aukisti.re.kr. The structural diversity of these precursors allows for the fine-tuning of properties for their intended material applications.

Below is a table summarizing a selection of 4-vinyl-1,2,3-thiadiazole derivatives synthesized via Knoevenagel condensation.

CompoundYield (%)
4aCNCOOEtH89
4bCNCOOEt5-pyrrolidin-1-yl85
4cCNCOOEt5-morpholino89
4dCNCOOMe5-pyrrolidin-1-yl86
4eCNCONH₂5-pyrrolidin-1-yl75
4fCOMeCOMe5-pyrrolidin-1-yl68
4gNO₂Ph5-pyrrolidin-1-yl18

Data sourced from ChemistrySelect, 2021. uow.edu.au

Probing Reaction Mechanisms and Organic Transformations using this compound

The inherent ring strain and unique electronic structure of the 1,2,3-thiadiazole ring make it a valuable substrate for studying a variety of reaction mechanisms and organic transformations.

Base-Induced Ring Cleavage: One of the most characteristic reactions is the cleavage of the thiadiazole ring by a strong base. When 1,2,3-thiadiazoles that are unsubstituted at the 5-position are treated with strong bases like organolithium compounds or potassium t-butoxide, the ring fragments with the evolution of nitrogen gas to form highly reactive alkali-metal alkynylthiolate intermediates researchgate.nettandfonline.com. These intermediates can then be trapped with electrophiles, providing a synthetic route to compounds like 1-alkynyl thioethers researchgate.net. This transformation serves as a powerful tool for understanding base-mediated fragmentation reactions.

Denitrogenative Transannulation: 1,2,3-thiadiazoles can undergo ring-opening to form an α-diazothione species through a Dimroth-type equilibrium mq.edu.auresearchgate.net. This intermediate can subsequently lose a molecule of nitrogen (denitrogenation) when subjected to heat, irradiation, or transition-metal catalysis mq.edu.au. The resulting reactive species can undergo annulation (ring-forming) reactions with other molecules. For example, rhodium(I)-catalyzed denitrogenative transannulation with alkynes has been used to synthesize substituted thiophenes researchgate.net. The study of these reactions provides insight into the behavior of reactive intermediates and the mechanisms of metal-catalyzed cycloadditions.

Oxidative Ring Degradation: The 1,2,3-thiadiazole ring can also be cleaved under oxidative conditions. Studies involving cytochrome P450 enzymes have shown that monocyclic 1,2,3-thiadiazoles can be oxidized, resulting in the extrusion of all three heteroatoms (one sulfur, two nitrogen) and the formation of the corresponding acetylene (B1199291) acs.orgnih.gov. This reaction highlights a biochemical transformation pathway for this heterocycle and provides a model for studying oxidative degradation mechanisms.

Dimerization: Specific derivatives of this compound have been shown to undergo dimerization. For instance, ethyl (E)-2-cyano-3-(5-(pyrrolidin-1-yl)-1,2,3-thiadiazol-4-yl)acrylate can dimerize to form a substituted cyclobutane (B1203170) derivative researchgate.netuow.edu.au. This demonstrates the potential for the vinyl group to participate in cycloaddition reactions, offering a pathway to more complex molecular architectures.

Future Research Directions and Emerging Opportunities for Vinyl 1,2,3 Thiadiazole

Development of Asymmetric Synthetic Routes to Chiral Vinyl-1,2,3-thiadiazole Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While various methods exist for the synthesis of vinyl-1,2,3-thiadiazoles, the development of asymmetric routes to access chiral derivatives remains a largely unexplored and highly promising research avenue. uow.edu.aunih.govnih.gov Future efforts could focus on several key strategies:

Chiral Catalysis: The use of chiral catalysts, whether metal-based or organocatalytic, in reactions such as the Knoevenagel condensation to introduce the vinyl group could provide a direct and efficient means of controlling stereochemistry. researchgate.netresearchgate.net

Chiral Auxiliaries: Employing chiral auxiliaries attached to either the thiadiazole core or the vinyl precursor could enable diastereoselective transformations, with subsequent removal of the auxiliary to yield the desired enantiopure product.

Enzymatic Resolutions: Biocatalytic methods, such as enzymatic kinetic resolution of racemic mixtures of this compound derivatives, could offer a green and highly selective approach to obtaining single enantiomers.

The successful development of such asymmetric syntheses would unlock the potential to investigate the stereospecific interactions of chiral vinyl-1,2,3-thiadiazoles with biological targets and to create novel chiral materials with unique optical or electronic properties.

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, efficiency, scalability, and process control. mdpi.commtak.huspringerprofessional.debohrium.com The integration of this compound synthesis into continuous flow systems represents a significant opportunity for advancing their production and application.

Key areas for development include:

Continuous Flow Synthesis of the 1,2,3-Thiadiazole (B1210528) Core: Adapting established batch methods, such as the Hurd-Mori reaction, to a continuous flow process could enable the safe and efficient production of the core heterocycle. mdpi.comorganic-chemistry.orgresearchgate.net

Automated Library Synthesis: Combining flow chemistry with automated platforms would facilitate the rapid generation of diverse libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. cam.ac.uk

The transition from batch to continuous flow manufacturing for vinyl-1,2,3-thiadiazoles could lead to more sustainable and cost-effective production methods, accelerating their translation from laboratory research to industrial application. bohrium.com

Exploration of Novel Reactivity Patterns under Extreme Conditions

Investigating the reactivity of vinyl-1,2,3-thiadiazoles under non-conventional or "extreme" conditions can unveil novel reaction pathways and lead to the synthesis of unique molecular architectures.

Future research could explore:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of thiadiazole derivatives. nih.govnih.govresearchgate.net Further exploration of microwave-assisted Knoevenagel condensations or other vinylation reactions could lead to more efficient synthetic protocols.

Photochemistry: The vinyl and thiadiazole moieties both possess chromophores that could be exploited in photochemical reactions. Investigating the photochemical behavior of vinyl-1,2,3-thiadiazoles could lead to novel cycloadditions, isomerizations, or fragmentation pathways. nih.govcore.ac.uk

High-Pressure Chemistry: Applying high pressure can influence reaction rates and selectivities by altering activation volumes. Studying the behavior of vinyl-1,2,3-thiadiazoles under high pressure could reveal new cycloaddition or rearrangement reactions that are not accessible under standard conditions.

By pushing the boundaries of conventional reaction conditions, chemists can unlock new synthetic possibilities for the this compound scaffold.

Applications in Supramolecular Chemistry and Self-Assembly (as building blocks)

The rigid, planar structure of the 1,2,3-thiadiazole ring, combined with the potential for functionalization at the vinyl group, makes these compounds attractive building blocks for supramolecular chemistry and the construction of self-assembling systems. The nitrogen and sulfur atoms within the thiadiazole ring can act as coordination sites for metal ions or as hydrogen bond acceptors. researchgate.net

Emerging opportunities in this area include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Vinyl-1,2,3-thiadiazoles functionalized with appropriate ligating groups could be used as linkers to construct novel coordination polymers and MOFs with interesting porous, catalytic, or photoluminescent properties.

Liquid Crystals: The anisotropic shape of this compound derivatives could be exploited in the design of new liquid crystalline materials.

Self-Assembled Monolayers (SAMs): The ability of thiadiazole derivatives to form self-assembled monolayers on metal surfaces suggests potential applications in corrosion inhibition, sensing, and molecular electronics. researchgate.net

By harnessing the principles of molecular recognition and self-assembly, vinyl-1,2,3-thiadiazoles can be utilized to create complex and functional supramolecular architectures.

Synergy between Computational and Experimental Approaches in this compound Research

The collaboration between computational and experimental chemistry is a powerful paradigm for accelerating research and gaining deeper insights into chemical systems. nih.govescholarship.orgcuny.edu In the context of this compound research, this synergy can be particularly fruitful.

Computational ApproachApplication in this compound ResearchPotential Impact
Density Functional Theory (DFT) Elucidation of electronic structure, reactivity, and spectroscopic properties. anjs.edu.iqmdpi.comacs.orgrsc.orgdergipark.org.trPrediction of reaction outcomes, interpretation of experimental data, and design of molecules with desired properties.
Molecular Docking Investigation of binding modes and affinities with biological targets. nih.govRational design of new therapeutic agents and understanding of structure-activity relationships.
Reaction Mechanism Studies Mapping of potential energy surfaces to understand reaction pathways and transition states. nih.govOptimization of reaction conditions and prediction of novel reactivity.

By integrating computational modeling with experimental synthesis and characterization, researchers can more efficiently design new this compound derivatives, predict their properties, and understand their behavior at a molecular level. cuny.edu

Expanding the Scope of this compound in Cascade Reactions and Multicomponent Synthesis

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. nih.govacs.orgnih.gov Incorporating vinyl-1,2,3-thiadiazoles into these processes is a promising direction for future research.

Potential avenues for exploration include:

Tandem Reactions: Designing reactions where the formation of the this compound is followed in situ by a subsequent transformation, such as a cycloaddition or a cross-coupling reaction, would provide rapid access to complex molecular scaffolds. nih.govacs.orgnih.gov

Multicomponent Reactions: Developing new MCRs where a this compound precursor is one of the components could lead to the discovery of novel and efficient methods for synthesizing highly functionalized thiadiazole derivatives. mdpi.comnih.govmdpi.com

Domino Reactions: Utilizing the reactivity of both the vinyl group and the thiadiazole ring in a domino reaction sequence could enable the construction of intricate polycyclic systems.

The development of novel cascade and multicomponent reactions involving vinyl-1,2,3-thiadiazoles would not only enhance synthetic efficiency but also open up new areas of chemical space for exploration.

Q & A

Q. What are the standard synthetic routes for Vinyl-1,2,3-thiadiazole, and what experimental parameters critically influence reaction yields?

  • Methodological Answer : Synthesis typically involves cyclization of thiosemicarbazides or coupling reactions. For example, cross-coupling reactions using diiodothiadiazole intermediates (e.g., 3,5-diiodo-1,2,4-thiadiazole) with vinyl groups under palladium catalysis can yield functionalized thiadiazoles . Key parameters include:
  • Catalyst selection : Pd(PPh₃)₄ or CuI for Sonogashira coupling.
  • Solvent systems : THF or DMF for optimal solubility.
  • Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation.
    Table 1 summarizes yields from varying conditions:
CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄THF7078
CuIDMF8065

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify vinyl protons (δ 5.5–6.5 ppm) and thiadiazole carbons (δ 150–160 ppm). For example, 5-(Cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole shows distinct S-CH₂ signals at δ 3.1–3.3 ppm .
  • X-ray crystallography : Resolves ring planarity and substituent orientation. Boulhaoua et al. confirmed diiodo-thiadiazole geometry using this method .
  • IR : S-N and C=C stretches at 1150–1250 cm⁻¹ and 1600–1650 cm⁻¹, respectively.

Q. What safety protocols are recommended for handling thiadiazole derivatives in laboratory settings?

  • Methodological Answer : While specific data for this compound is limited, general thiadiazole handling guidelines apply:
  • PPE : Gloves, goggles, and respirators (due to inhalation risks, H333) .
  • Ventilation : Use fume hoods during synthesis.
  • First aid : Immediate eye irrigation for accidental exposure (P305+P351) .

Advanced Research Questions

Q. How can QSAR and molecular docking studies optimize this compound derivatives for target-specific applications?

  • Methodological Answer :
  • QSAR : Use kNN-MFA to correlate hydrophobic (LogP) and electronic (HOMO/LUMO) descriptors with bioactivity. For HIV-RT inhibitors, bulky substituents at position 5 enhance binding affinity .
  • Docking : AutoDock Vina or Schrödinger Suite evaluates interactions with target residues (e.g., Lys101 in HIV-RT). Active derivatives show π-π stacking with Tyr181 .
    Table 2: Key QSAR parameters for anti-HIV activity:
DescriptorCoefficientImpact on Activity
LogP+0.82Enhances hydrophobicity
HOMO Energy-1.23Stabilizes charge transfer

Q. How can contradictions in reported biological activities of thiadiazole derivatives be systematically resolved?

  • Methodological Answer :
  • Dose-response studies : Re-evaluate IC₅₀ values under standardized assays (e.g., MTT for cytotoxicity).
  • Structural validation : Confirm purity via HPLC and crystallography to rule out isomer interference .
  • Mechanistic profiling : Compare transcriptomic responses in target vs. non-target cells to identify off-pathway effects .

Q. What strategies improve the photostability of this compound under experimental conditions?

  • Methodological Answer : Photolysis studies on methyl-substituted thiadiazoles suggest:
  • Radical scavengers : Add tert-butanol to quench thiirene intermediates, reducing degradation .
  • Light exposure : Use UV filters (<300 nm) during synthesis.
  • Stabilizers : Co-formulate with antioxidants (e.g., BHT) to inhibit radical chain reactions.

Q. How do cross-coupling reactions enhance the functionalization of this compound for SAR studies?

  • Methodological Answer : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the vinyl position:
  • Pre-activation : Brominate the vinyl group using NBS in DCM .
  • Catalytic system : Pd(OAc)₂/XPhos with K₂CO₃ in toluene/water (3:1) achieves >70% coupling efficiency.
    Example derivatives with enhanced nematicidal activity include benzo[d][1,2,3]thiadiazole hybrids .

Key Considerations for Experimental Design

  • Contradiction Analysis : Compare solvent polarities in reaction setups; DMF may increase byproducts vs. THF .
  • Data Validation : Cross-reference computational predictions (e.g., DFT-calculated dipole moments) with experimental spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.